molecular formula C10H18O2 B14459054 1,5-Bis(ethenyloxy)-3-methylpentane CAS No. 66055-69-4

1,5-Bis(ethenyloxy)-3-methylpentane

Cat. No.: B14459054
CAS No.: 66055-69-4
M. Wt: 170.25 g/mol
InChI Key: RJPKVNRKKZUKNN-UHFFFAOYSA-N
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Description

1,5-Bis(ethenyloxy)-3-methylpentane: is an organic compound characterized by the presence of two ethenyloxy groups attached to a 3-methylpentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(ethenyloxy)-3-methylpentane typically involves the reaction of 1,5-dibromo-3-methylpentane with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethenyloxy groups. The reaction conditions generally include refluxing the mixture for several hours to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(ethenyloxy)-3-methylpentane can undergo various chemical reactions, including:

    Oxidation: The ethenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1,5-bis(ethoxy)-3-methylpentane.

    Substitution: The ethenyloxy groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 1,5-bis(ethoxy)-3-methylpentane.

    Substitution: Corresponding amines or thioethers.

Scientific Research Applications

1,5-Bis(ethenyloxy)-3-methylpentane has several applications in scientific research:

    Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties, such as increased flexibility and thermal stability.

    Materials Science: The compound can be incorporated into materials to enhance their mechanical properties and resistance to degradation.

    Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and biocompatible materials.

Mechanism of Action

The mechanism of action of 1,5-Bis(ethenyloxy)-3-methylpentane in various applications involves its ability to undergo polymerization and form stable bonds with other molecules. The ethenyloxy groups provide reactive sites for further chemical modifications, allowing for the creation of complex structures with desired properties.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(ethenyloxy)pentane: Similar structure but lacks the methyl group at the 3-position.

    1,5-Bis(ethoxy)-3-methylpentane: Similar structure but with ethoxy groups instead of ethenyloxy groups.

Uniqueness

1,5-Bis(ethenyloxy)-3-methylpentane is unique due to the presence of both ethenyloxy groups and a methyl group at the 3-position. This combination provides distinct reactivity and properties, making it valuable for specific applications in polymer chemistry and materials science.

Properties

CAS No.

66055-69-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1,5-bis(ethenoxy)-3-methylpentane

InChI

InChI=1S/C10H18O2/c1-4-11-8-6-10(3)7-9-12-5-2/h4-5,10H,1-2,6-9H2,3H3

InChI Key

RJPKVNRKKZUKNN-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC=C)CCOC=C

Origin of Product

United States

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